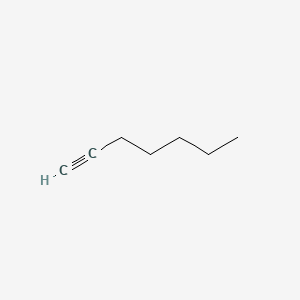

1-Heptyne

Description

Properties

IUPAC Name |

hept-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-3-5-7-6-4-2/h1H,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXHZKKCZYLQOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30306-28-6 | |

| Record name | 1-Heptyne, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30306-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5060857 | |

| Record name | 1-Heptyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628-71-7 | |

| Record name | 1-Heptyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-HEPTYNE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Heptyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Heptyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hept-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HEPTYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3NF9SSH6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Chemical and Physical Properties of 1-Heptyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical and physical properties of 1-heptyne, a terminal alkyne of significant interest in organic synthesis and as a building block for more complex molecules. The information is presented to be a valuable resource for professionals in research, scientific investigation, and drug development.

Chemical Identity and Structure

This compound, also known as n-pentylacetylene, is a linear alkyne with a terminal triple bond. This structural feature is the primary determinant of its chemical reactivity.

| Identifier | Value |

| IUPAC Name | Hept-1-yne |

| CAS Number | 628-71-7 |

| Molecular Formula | C₇H₁₂ |

| Molecular Weight | 96.17 g/mol [1] |

| SMILES | CCCCCC#C |

| InChI Key | YVXHZKKCZYLQOP-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, storage, and application in various experimental setups.

| Property | Value |

| Appearance | Clear, colorless to light yellow-green liquid[2][3] |

| Odor | Strong, pungent, hydrocarbon-like[3][4] |

| Boiling Point | 99-100 °C[2][4][5][6] |

| Melting Point | -81 °C[2][4][5][6] |

| Density | 0.733 g/mL at 25 °C[2][5] |

| Refractive Index (n²⁰/D) | 1.408[5] |

| Vapor Pressure | 93.1 mmHg at 37.7 °C[5] |

| Solubility | Insoluble in water; soluble in organic solvents[2][3][7][8][9] |

| Flash Point | -10 °C (14 °F)[5][8] |

Spectroscopic Data

Spectroscopic data is fundamental for the identification and characterization of this compound.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.18 | t | 2H | -C≡C-CH₂- |

| ~1.95 | t | 1H | -C≡CH |

| ~1.50 | m | 2H | -CH₂-CH₂-CH₃ |

| ~1.35 | m | 2H | -CH₂-CH₂-C≡C- |

| ~0.90 | t | 3H | -CH₃ |

Note: Approximate chemical shifts. Actual values can vary depending on the solvent and spectrometer frequency.

| Chemical Shift (ppm) | Assignment |

| ~84.0 | -C ≡CH |

| ~68.2 | -C≡C H |

| ~31.0 | -CH₂-CH₂-CH₃ |

| ~28.3 | -CH₂-CH₂-C≡C- |

| ~22.1 | -CH₂-CH₃ |

| ~18.4 | -C≡C-C H₂- |

| ~13.9 | -C H₃ |

Note: Approximate chemical shifts.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3310 | ≡C-H stretch (strong, sharp) |

| ~2960, 2935, 2875 | C-H stretch (alkane) |

| ~2120 | -C≡C- stretch (weak) |

| ~1465 | -CH₂- bend |

| m/z | Interpretation |

| 96 | [M]⁺ (Molecular ion) |

| 81 | [M-CH₃]⁺ |

| 67 | [M-C₂H₅]⁺ |

| 53 | [M-C₃H₇]⁺ |

| 41 | [C₃H₅]⁺ (Propargyl cation) |

| 39 | [C₃H₃]⁺ |

Chemical Properties and Reactivity

The chemistry of this compound is dominated by its terminal alkyne functionality. It undergoes a variety of reactions characteristic of this group.

-

Acidity of the Terminal Proton : The proton on the sp-hybridized carbon is weakly acidic (pKa ≈ 25) and can be removed by a strong base, such as sodium amide (NaNH₂), to form a heptynilide anion. This anion is a potent nucleophile.

-

Alkylation : The heptynilide anion can react with alkyl halides in an Sₙ2 reaction to form longer, internal alkynes.

-

Addition Reactions : The triple bond of this compound can undergo addition reactions with reagents such as H₂, halogens (Br₂, Cl₂), and hydrogen halides (HBr, HCl).

-

Hydration : In the presence of a mercury(II) catalyst, this compound can be hydrated to form a ketone (2-heptanone) via an enol intermediate, following Markovnikov's rule.

-

Hydroboration-Oxidation : Reaction with a borane (B79455) reagent followed by oxidation with hydrogen peroxide in a basic solution yields an aldehyde (heptanal), which is an anti-Markovnikov addition product.

Experimental Protocols

The following are detailed methodologies for the determination of key properties of this compound.

A common laboratory synthesis involves the alkylation of acetylene.

Protocol:

-

In a three-necked flask equipped with a condenser and an addition funnel, sodium amide (NaNH₂) is suspended in liquid ammonia (B1221849) at -33 °C.

-

Acetylene gas is bubbled through the suspension to form sodium acetylide.

-

1-Bromopentane is added dropwise to the sodium acetylide suspension.

-

The reaction is allowed to proceed until completion, after which the ammonia is allowed to evaporate.

-

The reaction mixture is quenched with water, and the organic layer is separated.

-

The crude this compound is then purified by distillation.

Given that this compound is flammable, a micro-boiling point determination is a safer method.[5]

-

A small amount of this compound (a few drops) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The apparatus is attached to a thermometer and heated in a Thiele tube containing mineral oil.

-

The temperature is carefully increased until a steady stream of bubbles emerges from the capillary tube.

-

The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Alternatively, the boiling point can be determined by gas chromatography according to ASTM D5399 for hydrocarbon solvents.[6][7]

The density of this compound can be accurately measured using a digital density meter. The ASTM D4052 standard test method is suitable for this purpose.[5]

-

The digital density meter is calibrated using a reference standard of known density.

-

A sample of this compound is injected into the measuring cell of the instrument.

-

The instrument measures the oscillation frequency of a U-tube containing the sample, which is then converted to a density value.

-

The measurement is typically performed at a controlled temperature, such as 25 °C.

The refractive index is determined using a refractometer, such as an Abbe refractometer.

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The borderline between the light and dark fields is brought into focus.

-

The refractive index is read from the scale.

-

The temperature of the measurement is recorded, as the refractive index is temperature-dependent.

-

¹H and ¹³C NMR Spectroscopy : A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The spectrum is acquired on a high-field NMR spectrometer.

-

FTIR Spectroscopy : A drop of neat this compound is placed on the crystal of an ATR-FTIR spectrometer, and the spectrum is recorded. Alternatively, a thin film of the liquid can be placed between two salt plates (e.g., NaCl) for transmission analysis.[7]

-

Mass Spectrometry : this compound, being a volatile compound, is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, and the mass-to-charge ratio of the fragments is detected.[4]

Safety and Handling

This compound is a highly flammable liquid and vapor.[9][10] It should be handled in a well-ventilated area, away from sources of ignition. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Store in a tightly closed container in a cool, dry, and well-ventilated place designated for flammable liquids.

Applications

This compound serves as a versatile building block in organic synthesis. It is used in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.[3] Its ability to undergo C-C bond formation via its acetylide anion makes it particularly valuable. For instance, it has been used in the synthesis of certain fatty acids.[1]

References

- 1. This compound [webbook.nist.gov]

- 2. This compound(628-71-7) 13C NMR spectrum [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 5. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. kelid1.ir [kelid1.ir]

- 8. 1-HEPTENE(592-76-7) 13C NMR spectrum [chemicalbook.com]

- 9. This compound | C7H12 | CID 12350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. matestlabs.com [matestlabs.com]

Synthesis of 1-Heptyne via Dehydrohalogenation of 1,2-Dihaloheptanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-heptyne, a terminal alkyne of significant interest in organic synthesis, through the dehydrohalogenation of 1,2-dihaloheptanes. This method offers a classic and effective route to the formation of the carbon-carbon triple bond. This document details the underlying chemical principles, compares various reaction protocols, and provides detailed experimental methodologies.

Introduction

This compound is a valuable building block in the synthesis of more complex molecules, including pharmaceuticals, natural products, and specialty materials. Its terminal alkyne functionality allows for a rich variety of subsequent chemical transformations, such as carbon-carbon bond formation (e.g., Sonogashira coupling), click chemistry, and the formation of acetylides for nucleophilic attack. One of the fundamental methods for synthesizing terminal alkynes is the double dehydrohalogenation of vicinal or geminal dihalides.[1][2] This guide focuses on the preparation of this compound from vicinal 1,2-dihaloheptanes.

The overall transformation involves the elimination of two equivalents of a hydrogen halide (HX) from a 1,2-dihaloheptane using a strong base. This process proceeds via a two-step E2 (elimination, bimolecular) mechanism.[3][4] The choice of base and reaction conditions is critical to ensure high yields of the desired terminal alkyne and to prevent the isomerization to more stable internal alkynes.[3][4]

Reaction Mechanism and Key Considerations

The synthesis of this compound from a 1,2-dihaloheptane is a sequential double elimination reaction.[2] The first elimination of HX from the 1,2-dihaloheptane yields a vinylic halide intermediate. A second elimination from this intermediate then forms the alkyne.[2]

Several strong bases can effect this transformation, with sodium amide (NaNH₂) in liquid ammonia (B1221849) and potassium hydroxide (B78521) (KOH) in ethanol (B145695) being the most common.[5][6][7] For the synthesis of terminal alkynes like this compound, a very strong base such as sodium amide is often necessary.[2][6] This is because the terminal alkyne proton is acidic (pKa ≈ 25) and will be deprotonated by the strong base.[2] Consequently, three equivalents of sodium amide are required: two for the dehydrohalogenation steps and a third to deprotonate the resulting this compound.[2][6] A final workup with a weak acid (e.g., water or aqueous ammonium (B1175870) chloride) is then needed to protonate the resulting acetylide and yield the neutral this compound.[6]

The use of weaker bases like alcoholic KOH can be effective but may require higher temperatures, which can promote the rearrangement of the terminal alkyne to the more thermodynamically stable internal alkyne (2-heptyne).[3][4]

Phase-transfer catalysis (PTC) presents an alternative approach, facilitating the reaction between the organic-soluble 1,2-dihaloheptane and an aqueous or solid base.[8][9][10] This technique can offer milder reaction conditions and easier product isolation.[10]

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize quantitative data for different approaches to the dehydrohalogenation synthesis of alkynes, providing a basis for comparison.

Table 1: Dehydrohalogenation of Vicinal Dihalides to Terminal Alkynes

| Starting Material | Base (Equivalents) | Solvent | Temperature (°C) | Reaction Time | Yield of this compound | Reference(s) |

| 1,2-Dibromoheptane (B1620216) | Sodium Amide (NaNH₂) (3) | Liquid Ammonia (NH₃) | -33 (boiling point of NH₃) | 2-4 hours | Moderate to Good | [2][6] |

| 1,2-Dichloroheptane | Sodium Amide (NaNH₂) (3) | Liquid Ammonia (NH₃) | -33 | 2-4 hours | Moderate to Good | [2][6] |

| 1,2-Dibromoheptane | Potassium Hydroxide (KOH) | Ethanol | Reflux | Several hours | Lower, risk of isomerization | [5] |

| 1,2-Dibromoheptane | n-Butyllithium (n-BuLi) (2.1) | Tetrahydrofuran (THF) | -78 to room temp. | 2-3 hours | Good to Excellent | [11] |

| 1,2-Dibromoheptane | Various | Biphasic (e.g., organic/aqueous) | Varies | Varies | Potentially Good | [9] |

Note: Specific yield data for the dehydrohalogenation of 1,2-dihaloheptanes to this compound is not widely published in comparative studies. The indicated yields are based on general principles of alkyne synthesis.

Experimental Protocols

The following are detailed experimental protocols for key methodologies in the synthesis of this compound.

Protocol 1: Synthesis of this compound from 1,2-Dibromoheptane using Sodium Amide in Liquid Ammonia

This protocol is a standard and effective method for the preparation of terminal alkynes.

Materials:

-

1,2-dibromoheptane

-

Sodium metal

-

Liquid ammonia

-

Iron(III) nitrate (B79036) (catalyst)

-

Diethyl ether (anhydrous)

-

Ammonium chloride (saturated aqueous solution)

-

Sodium sulfate (B86663) (anhydrous)

Procedure:

-

Preparation of Sodium Amide: In a three-necked flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer, condense approximately 500 mL of ammonia. Add a small crystal of iron(III) nitrate as a catalyst. While stirring, add 3.0 equivalents of sodium metal in small pieces until a persistent blue color is discharged and a gray suspension of sodium amide is formed.[6]

-

Dehydrohalogenation: To the freshly prepared sodium amide suspension at -33 °C, add a solution of 1.0 equivalent of 1,2-dibromoheptane in anhydrous diethyl ether dropwise over 1 hour.

-

Reaction: After the addition is complete, allow the reaction mixture to stir for an additional 2-3 hours at -33 °C.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride until the evolution of ammonia gas ceases.

-

Work-up: Allow the ammonia to evaporate overnight in a fume hood. Add 200 mL of diethyl ether to the residue and wash successively with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude this compound can be purified by fractional distillation.

Protocol 2: Synthesis of this compound from 1,1-Dichloro-1-heptene (B15480811) using n-Butyllithium

This protocol details the conversion of a geminal dichloroalkene, which can be synthesized from heptanal, to this compound.[11] This method provides an alternative route to the target molecule.

Materials:

-

1,1-dichloro-1-heptene

-

n-Butyllithium (n-BuLi) in hexanes (2.1 equivalents)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 1,1-dichloro-1-heptene in anhydrous THF.

-

Addition of n-BuLi: Cool the solution to -78 °C using a dry ice/acetone bath. Add 2.1 equivalents of n-butyllithium in hexanes dropwise via syringe.

-

Reaction: Stir the reaction mixture at -78 °C for 1 hour. Then, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with diethyl ether.

-

Work-up: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter and concentrate the solvent under reduced pressure. The resulting crude this compound can be purified by distillation.[11]

Visualizations

The following diagrams illustrate the key chemical transformations and a generalized experimental workflow.

Caption: Reaction pathway for the synthesis of this compound.

References

- 1. formation of alkenes by the strong base action on haloalkanes dehydrohalogenation reaction haloalkanes halogenoalkanes alkyl halides advanced A level organic chemistry revision notes [docbrown.info]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Dehydrohalogenation [chemeurope.com]

- 6. Sodium amide - Wikipedia [en.wikipedia.org]

- 7. Dehydrohalogenation - Wikipedia [en.wikipedia.org]

- 8. Unlocking the Potential of this compound: A Comprehensive Guide [finechemical.net]

- 9. crdeepjournal.org [crdeepjournal.org]

- 10. iajpr.com [iajpr.com]

- 11. benchchem.com [benchchem.com]

Laboratory-Scale Synthesis of 1-Heptyne from 1-Bromohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the laboratory-scale synthesis of 1-heptyne from 1-bromohexane (B126081). The primary method detailed is the alkylation of an acetylide anion, a robust and widely used method for the formation of carbon-carbon bonds and the synthesis of terminal alkynes.

Reaction Principle and Stoichiometry

The synthesis of this compound from 1-bromohexane is achieved through a nucleophilic substitution reaction (SN2). The process involves two primary stages:

-

Formation of Sodium Acetylide: Acetylene (B1199291) gas is bubbled through a solution of sodium metal in liquid ammonia (B1221849) to form sodium acetylide. The highly acidic terminal protons of acetylene are readily deprotonated by the strong base (solvated electrons from the sodium in liquid ammonia).

-

Alkylation of the Acetylide Anion: The resulting acetylide anion is a potent nucleophile that readily attacks the electrophilic carbon of 1-bromohexane, displacing the bromide ion and forming the new carbon-carbon bond of this compound.

The overall balanced chemical equation for the reaction is:

HC≡CH + Na → HC≡CNa + ½ H₂ HC≡CNa + CH₃(CH₂)₅Br → CH₃(CH₂)₅C≡CH + NaBr

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

| Parameter | Value | Reference(s) |

| Reactants | ||

| 1-Bromohexane Molecular Weight | 165.07 g/mol | |

| Sodium Metal Molecular Weight | 22.99 g/mol | |

| Acetylene Molecular Weight | 26.04 g/mol | |

| Product: this compound | ||

| Molecular Weight | 96.17 g/mol | [1] |

| Boiling Point | 99-100 °C | [1] |

| Density | 0.733 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.408 | [1] |

| Reaction Conditions & Yield | ||

| Reaction Temperature | -40 to 20 °C | [1] |

| Typical Yield | ~80% | [1] |

| Purity (as reported in a similar synthesis) | ~97% | [1] |

Experimental Protocol

This protocol is adapted from a similar synthesis of this compound.[1]

Materials:

-

Three-necked round-bottom flask (e.g., 3 L) equipped with a mechanical stirrer, a gas inlet tube, and a dry ice/acetone (B3395972) condenser.

-

Low-temperature thermometer.

-

Addition funnel.

-

Liquid ammonia (NH₃)

-

Acetylene gas (C₂H₂)

-

Sodium metal (Na)

-

1-Bromohexane (C₆H₁₃Br)

-

Concentrated aqueous ammonia

-

Dilute hydrochloric acid (HCl)

-

Saturated aqueous sodium carbonate solution (Na₂CO₃)

-

Saturated brine solution (NaCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Dry ice and acetone for the cold bath.

Procedure:

-

Preparation of Sodium Acetylide:

-

In a well-ventilated fume hood, assemble the three-necked flask with the stirrer, gas inlet, and condenser.

-

Cool the flask to -40 °C using a dry ice/acetone bath.

-

Carefully condense approximately 1 L of liquid ammonia into the flask.

-

Begin bubbling acetylene gas through the liquid ammonia.

-

While maintaining the acetylene flow, slowly add 46.0 g (2.0 mol) of freshly cut sodium metal in small pieces over approximately 1 hour. The disappearance of the blue color indicates the formation of sodium acetylide.

-

-

Alkylation Reaction:

-

Once the sodium acetylide formation is complete, slowly add 330.14 g (2.0 mol) of 1-bromohexane dropwise from the addition funnel over 1-2 hours. Maintain the reaction temperature below -30 °C during the addition.

-

After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature, allowing the ammonia to evaporate.

-

-

Work-up and Purification:

-

Carefully quench the reaction by adding 200 mL of concentrated aqueous ammonia.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer successively with dilute hydrochloric acid, saturated aqueous sodium carbonate solution, and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by fractional distillation, collecting the fraction boiling at 99-100 °C.

-

Safety Precautions

This synthesis involves several hazardous materials and procedures. It is crucial to adhere to strict safety protocols.

-

Sodium Metal: Highly reactive and flammable. Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (e.g., nitrogen or argon) and away from water.

-

Liquid Ammonia: Corrosive and toxic. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield.

-

Sodium Amide (formed in situ): A strong base that reacts violently with water. It can also form explosive peroxides upon exposure to air or heat.[2][3] Unused quantities should be disposed of immediately.[2]

-

1-Bromohexane: A flammable liquid and irritant. Avoid inhalation and contact with skin and eyes.

-

Acetylene Gas: Highly flammable and can be explosive under pressure. Ensure proper handling and storage of the gas cylinder.

Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, throughout the experiment. Have a Class D fire extinguisher and a supply of dry sand readily available for potential sodium fires.[2]

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Overall chemical reaction for the synthesis of this compound.

Caption: Step-by-step experimental workflow for the synthesis of this compound.

References

Spectroscopic Analysis of 1-Heptyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-heptyne (C₇H₁₂), a terminal alkyne of interest in organic synthesis and as a building block in pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that are characteristic of its structure.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the chemically non-equivalent protons in the molecule. The spectrum is typically recorded in deuterated chloroform (B151607) (CDCl₃).

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 (≡C-H) | ~1.93 | Triplet (t) | ~2.7 |

| H-3 (-CH₂-C≡) | ~2.18 | Triplet of triplets (tt) | ~7.1, ~2.7 |

| H-4, H-5, H-6 (-CH₂-) | ~1.2 - 1.6 | Multiplet (m) | - |

| H-7 (-CH₃) | ~0.91 | Triplet (t) | ~7.2 |

Note: Data is compiled from various sources and may vary slightly based on experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound shows seven distinct signals, one for each carbon atom in its unique electronic environment.

| Assignment | Chemical Shift (δ) ppm |

| C-1 (≡C-H) | ~68.5 |

| C-2 (-C≡) | ~84.5 |

| C-3 (-CH₂-C≡) | ~18.4 |

| C-4 (-CH₂-) | ~28.3 |

| C-5 (-CH₂-) | ~31.0 |

| C-6 (-CH₂-) | ~22.1 |

| C-7 (-CH₃) | ~13.9 |

Note: Data is compiled from various sources and may vary slightly based on experimental conditions.

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining high-resolution NMR spectra of a liquid sample like this compound is as follows:

-

Sample Preparation:

-

For ¹H NMR, dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (B1202638) (TMS) as an internal standard.

-

For ¹³C NMR, a more concentrated sample is preferable, typically 50-100 mg of this compound in 0.6-0.7 mL of CDCl₃ with TMS.

-

The sample is placed in a clean, dry 5 mm NMR tube.

-

Ensure the solution is free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette if necessary.

-

-

Instrumental Parameters:

-

The spectra are acquired on a standard NMR spectrometer, for instance, operating at a frequency of 90 MHz for ¹H NMR.

-

The instrument is locked onto the deuterium (B1214612) signal of the CDCl₃ solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

-

-

Data Acquisition:

-

For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, which has a much lower natural abundance, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum and enhance the signal.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound clearly indicates the presence of a terminal alkyne.

IR Spectral Data

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| ~3310 | ≡C-H stretch | Strong, Sharp |

| ~2960, ~2875 | C-H stretch (sp³) | Medium-Strong |

| ~2120 | C≡C stretch | Weak-Medium |

| ~1465 | -CH₂- bend (scissoring) | Medium |

| ~630 | ≡C-H bend | Strong, Broad |

Note: Peak positions can vary depending on the sample phase (gas, liquid, or solid).

Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, the IR spectrum can be obtained using the following methods:

-

Neat Liquid Sample:

-

A drop of the neat (undiluted) liquid is placed between two salt plates (e.g., NaCl or KBr).

-

The plates are pressed together to form a thin film.

-

The assembly is then placed in the spectrometer's sample holder.

-

-

Solution Sample:

-

A dilute solution of this compound is prepared in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄, or carbon disulfide, CS₂).

-

The solution is placed in a liquid sample cell of a known path length.

-

A background spectrum of the pure solvent is recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common method for volatile compounds like this compound, which causes fragmentation of the molecule, providing a characteristic fingerprint.

Mass Spectral Data

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 96, corresponding to its molecular weight. The base peak and other significant fragments are listed below.

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 96 | ~5 | [C₇H₁₂]⁺ (Molecular Ion) |

| 81 | 100 | [C₆H₉]⁺ |

| 67 | ~50 | [C₅H₇]⁺ |

| 55 | ~60 | [C₄H₇]⁺ |

| 41 | ~80 | [C₃H₅]⁺ |

| 29 | ~50 | [C₂H₅]⁺ |

Experimental Protocol for Mass Spectrometry

A general procedure for obtaining an electron ionization mass spectrum of a volatile liquid like this compound is as follows:

-

Sample Introduction:

-

A small amount of the liquid sample is injected into the mass spectrometer, often through a gas chromatograph (GC-MS) for separation and purification, or directly via a heated inlet system.

-

The sample is vaporized in a high-vacuum environment.

-

-

Ionization:

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This electron impact ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).

-

-

Mass Analysis and Detection:

-

The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio.

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

An In-depth Technical Guide to the Core Chemical Reactions of 1-Heptyne in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Heptyne, a terminal alkyne with the chemical formula C₇H₁₂, serves as a versatile building block in organic synthesis. Its terminal triple bond provides a reactive handle for a variety of chemical transformations, making it a valuable precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] This technical guide provides an in-depth exploration of the key chemical reactions involving this compound, offering detailed experimental protocols, quantitative data, and visual representations of reaction pathways to aid researchers in its effective utilization.

Hydroboration-Oxidation: Synthesis of Heptanal

The hydroboration-oxidation of this compound is a two-step reaction that results in the anti-Markovnikov addition of water across the triple bond, yielding heptanal. The use of a sterically hindered borane, such as 9-borabicyclo[3.3.1]nonane (9-BBN), is crucial to prevent double addition across the alkyne and to ensure high regioselectivity for the terminal aldehyde.[2]

Reaction Pathway: Hydroboration-Oxidation of this compound

References

1-Heptyne: A Versatile C7 Building Block for the Synthesis of Complex Organic Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Heptyne, a terminal alkyne with a seven-carbon chain, has emerged as a crucial and versatile building block in modern organic synthesis. Its terminal triple bond provides a reactive handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures with significant applications in pharmaceuticals, agrochemicals, and materials science. This technical guide provides a comprehensive overview of the utility of this compound, detailing its application in key synthetic reactions, providing experimental protocols, and highlighting its role in the synthesis of bioactive molecules.

Core Properties of this compound

A clear, colorless to light yellow-green liquid, this compound is characterized by its terminal triple bond, which imparts it with high reactivity.[1] It is soluble in organic solvents but insoluble in water.[1]

| Property | Value |

| Molecular Formula | C₇H₁₂ |

| Molecular Weight | 96.17 g/mol |

| Boiling Point | 99-100 °C |

| Melting Point | -81 °C |

| Density | 0.733 g/mL at 25 °C |

Key Synthetic Transformations Utilizing this compound

The reactivity of the terminal alkyne in this compound allows for its participation in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Sonogashira Coupling

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[2][3] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, provides a direct and efficient method for the formation of C(sp)-C(sp²) bonds.[2] this compound readily participates in Sonogashira couplings, enabling the introduction of the heptynyl moiety onto various aromatic and vinylic scaffolds.

Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene (B50100)

This protocol describes a general procedure for the Sonogashira coupling of this compound with iodobenzene.

Materials:

-

This compound

-

Iodobenzene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene (B28343), anhydrous

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

-

Add anhydrous toluene and triethylamine.

-

To this mixture, add iodobenzene (1.0 eq) followed by this compound (1.2 eq).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1-phenyl-1-heptyne.

Quantitative Data for Sonogashira-type Reactions

The following table summarizes representative yields for Sonogashira-type coupling reactions involving terminal alkynes, including analogs of this compound.

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

| 4-Iodoanisole | Phenylacetylene | CuI / 1,10-phenanthroline | KF/Al₂O₃ | Toluene | 78 |

| Iodobenzene | Phenylacetylene | CuI / 1,10-phenanthroline | KF/Al₂O₃ | Toluene | 81 |

| 4-Iodotoluene | Phenylacetylene | CuI / 1,10-phenanthroline | KF/Al₂O₃ | Toluene | 75 |

| 4-Bromoanisole | Phenylacetylene | CuI / 1,10-phenanthroline | KF/Al₂O₃ | Toluene | 72 |

| 4-Iodoanisole | 1-Hexyne | CuI / 1,10-phenanthroline | KF/Al₂O₃ | Toluene | 75 |

| Iodobenzene | 1-Hexyne | CuI / 1,10-phenanthroline | KF/Al₂O₃ | Toluene | 78 |

| 4-Iodotoluene | 1-Hexyne | CuI / 1,10-phenanthroline | KF/Al₂O₃ | Toluene | 72 |

Data adapted from a study on CuI-catalyzed coupling of aryl halides with terminal alkynes.[4]

Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry" refers to a class of reactions that are rapid, efficient, and high-yielding.[5][6][7] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, forming a stable 1,2,3-triazole ring from a terminal alkyne and an azide (B81097).[5][6] this compound is an excellent substrate for CuAAC, enabling its conjugation to a wide range of molecules, including biomolecules and polymers.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with Benzyl (B1604629) Azide

This protocol provides a general procedure for the CuAAC reaction between this compound and benzyl azide.

Materials:

-

This compound

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

tert-Butanol (B103910)/Water (1:1)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.01 eq) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours, as indicated by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 1-benzyl-4-pentyl-1H-1,2,3-triazole.

Experimental Workflow for CuAAC

Asymmetric Synthesis

The addition of the 1-heptynyl nucleophile to prochiral aldehydes and ketones is a powerful method for creating chiral propargyl alcohols, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. The use of chiral catalysts or auxiliaries can direct this addition to occur with high enantioselectivity.

Experimental Protocol: Asymmetric Alkynylation of Benzaldehyde (B42025) with this compound

This protocol outlines a general procedure for the enantioselective addition of this compound to benzaldehyde, adapted from methodologies using chiral amino alcohol ligands and zinc reagents.[8]

Materials:

-

This compound

-

Benzaldehyde

-

Diethylzinc (B1219324) (Et₂Zn)

-

A chiral amino alcohol ligand (e.g., (-)-N-methylephedrine)

-

Toluene, anhydrous

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the chiral amino alcohol ligand (0.1 eq) and anhydrous toluene.

-

Cool the solution to 0 °C and add diethylzinc (1.1 eq) dropwise.

-

Stir the mixture at room temperature for 1 hour.

-

Add this compound (1.2 eq) and stir for another hour.

-

Cool the reaction mixture to 0 °C and add benzaldehyde (1.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to afford the chiral propargyl alcohol. The enantiomeric excess can be determined by chiral HPLC analysis.

Quantitative Data for Asymmetric Alkynylation of Aldehydes

The following table presents representative data for the asymmetric alkynylation of various aldehydes, demonstrating the high yields and enantioselectivities achievable.

| Aldehyde | Alkyne | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | Phenylacetylene | Proline-derived | 95 | 96 |

| 4-Methoxybenzaldehyde | Phenylacetylene | Proline-derived | 98 | 97 |

| 2-Naphthaldehyde | Phenylacetylene | Proline-derived | 94 | 98 |

| Cinnamaldehyde | Phenylacetylene | Proline-derived | 85 | 93 |

| Cyclohexanecarboxaldehyde | Phenylacetylene | Proline-derived | 89 | 95 |

Data adapted from a study on dinuclear zinc-catalyzed asymmetric alkynylation.[9]

This compound in the Synthesis of Bioactive Molecules

This compound serves as a key starting material or intermediate in the synthesis of a variety of bioactive molecules, ranging from pharmaceuticals to agrochemicals and natural products.[2]

Anacetrapib (B1684379): A CETP Inhibitor

Anacetrapib is an inhibitor of the cholesteryl ester transfer protein (CETP), which was developed to treat elevated cholesterol levels.[10] By inhibiting CETP, anacetrapib raises the levels of high-density lipoprotein (HDL, "good cholesterol") and reduces low-density lipoprotein (LDL, "bad cholesterol").[4]

Mechanism of Action: Reverse Cholesterol Transport Pathway

CETP plays a crucial role in the reverse cholesterol transport pathway, which is the process by which cholesterol is removed from peripheral tissues and transported back to the liver for excretion. Anacetrapib's inhibition of CETP disrupts this pathway.

References

- 1. Medicament intermediate and preparation method of fluroxypyr 1-methylheptyl ester - Eureka | Patsnap [eureka.patsnap.com]

- 2. Unlocking the Potential of this compound: A Comprehensive Guide [finechemical.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. What is Anacetrapib used for? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. CN104592103A - Method for synthesizing fluroxypyr ester - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of stable isotope labeled anacetrapib, its major metabolites and [(14) C]anacetrapib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. "Synthesis of Fluroxypyr for the Use on Broad Leaf Plants" by Shena Ruane [arrow.tudublin.ie]

- 10. researchgate.net [researchgate.net]

Solubility and solvent compatibility of 1-Heptyne

An In-depth Technical Guide to the Solubility and Solvent Compatibility of 1-Heptyne

Introduction

This compound (C₇H₁₂) is a terminal alkyne, a linear seven-carbon chain with a triple bond at the C1 position.[1][2] As a fundamental building block in organic synthesis, it is utilized in the production of more complex molecules for the pharmaceutical, agrochemical, and perfumery industries.[1] Its utility in various reactions, including alkylations, cross-couplings (like Sonogashira), and cycloadditions, makes a thorough understanding of its solubility and solvent compatibility crucial for reaction design, purification, and formulation.[1] This guide provides a detailed overview of this compound's solubility profile, presents quantitative data, and outlines experimental protocols relevant to researchers, scientists, and drug development professionals.

Qualitative Solubility Profile

This compound's molecular structure is dominated by a non-polar seven-carbon chain, which dictates its solubility characteristics based on the principle of "like dissolves like". Consequently, it exhibits poor solubility in polar solvents, most notably water.[1][2][3][4] Conversely, it is readily soluble in a wide range of common organic solvents.[1][2][5][6][7]

Quantitative Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. However, a precise measurement for its solubility in water has been experimentally determined. The data is summarized in the table below.

| Solvent | Temperature (°C) | Solubility ( g/100g of solution) | Molar Solubility (mol/L) | Mole Fraction |

| Water | 25 | 0.0094[3] | ~0.00098 | 1.76 x 10⁻⁵[3] |

| Table 1: Quantitative solubility of this compound in water at 25 °C. |

Solvent Compatibility and Miscibility

Given its non-polar nature, this compound is expected to be fully miscible with other non-polar and weakly polar aprotic solvents. It is immiscible with highly polar protic solvents. The following table provides a guide to its expected compatibility with common laboratory solvents.

| Solvent | Type | Expected Compatibility |

| Hexane | Non-polar, Aprotic | Miscible |

| Heptane | Non-polar, Aprotic | Miscible |

| Toluene | Non-polar, Aprotic | Miscible |

| Diethyl Ether | Weakly Polar, Aprotic | Miscible |

| Chloroform | Weakly Polar, Aprotic | Miscible |

| Dichloromethane (DCM) | Weakly Polar, Aprotic | Miscible |

| Tetrahydrofuran (THF) | Polar, Aprotic | Miscible |

| Ethyl Acetate | Polar, Aprotic | Miscible |

| Acetone | Polar, Aprotic | Miscible |

| Acetonitrile (MeCN) | Polar, Aprotic | Partially Miscible / Immiscible |

| Dimethylformamide (DMF) | Polar, Aprotic | Partially Miscible / Immiscible |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Partially Miscible / Immiscible |

| Methanol | Polar, Protic | Immiscible |

| Ethanol | Polar, Protic | Partially Miscible |

| Water | Polar, Protic | Immiscible |

| Table 2: Expected solvent compatibility and miscibility of this compound. |

Experimental Protocols

Detailed methodologies are essential for reproducing and adapting solubility studies. The following sections describe protocols for determining aqueous solubility and for preparing standardized solutions for experimental assays.

Protocol 1: Determination of Aqueous Solubility

This protocol is based on the methodology reported by C. McAuliffe and documented in the IUPAC-NIST Solubility Database for determining the solubility of this compound in water.[3]

Objective: To quantify the solubility of this compound in water at a controlled temperature.

Materials and Apparatus:

-

This compound (reagent grade)[3]

-

Distilled water[3]

-

250 mL glass bottle with a secure cap[3]

-

Magnetic stirrer or mechanical shaker[3]

-

Thermostatically controlled environment (e.g., water bath) set to 25 °C[3]

-

Microscope[3]

-

Hamilton syringe or similar precision microsyringe[3]

-

Gas-liquid chromatograph (GLC) with a flame ionization detector (FID)[3]

Methodology:

-

Equilibration: Add 10-20 mL of this compound to 200 mL of distilled water in a 250 mL glass bottle.[3]

-

Seal the bottle and place it in a thermostatically controlled environment at 25 °C.[3]

-

Agitate the mixture vigorously for 1 hour using a mechanical shaker or stir for 24 hours with a magnetic stirrer to facilitate the dissolution process and reach equilibrium.[3]

-

Phase Separation: Cease agitation and let the bottle stand undisturbed for at least 48 hours to allow for the complete separation of undissolved this compound droplets from the aqueous phase.[3]

-

Emulsion Check: Microscopically inspect a small aliquot of the aqueous phase to ensure no emulsion has formed.[3]

-

Sampling: Carefully withdraw a precise volume of the hydrocarbon-saturated aqueous phase using a Hamilton syringe, taking care not to disturb the organic layer.[3]

-

Analysis: Inject the sample directly into a gas-liquid chromatograph equipped with a flame ionization detector to quantify the concentration of dissolved this compound.[3] A pre-established calibration curve should be used for accurate quantification.

Protocol 2: Preparation of a Stock Solution for Biological Assays

Terminal alkynes are often used in bioorthogonal chemistry and drug development, where they may be poorly soluble in aqueous assay buffers. This protocol provides a general method for preparing a concentrated stock solution in an organic co-solvent.[8]

Objective: To prepare a concentrated stock solution of this compound (or a similar poorly soluble alkyne) for subsequent dilution into aqueous media for biological or chemical assays.[8]

Materials and Apparatus:

-

This compound

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Glass vial or microcentrifuge tube

-

Precision balance

-

Calibrated micropipettes

-

Vortex mixer

Methodology:

-

Weigh Compound: Accurately weigh the desired amount of this compound in a clean glass vial.[8]

-

Initial Solubilization: Add a precise volume of 100% DMSO to dissolve the compound and create a high-concentration stock (e.g., 50-100 mM).[8] The use of a strong, water-miscible organic solvent is key.

-

Ensure Complete Dissolution: Vortex the solution vigorously until the this compound is completely dissolved.[8] Gentle warming or sonication may be applied if necessary, but caution is advised due to the compound's volatility.

-

Storage: Aliquot the concentrated stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C in tightly sealed containers to prevent evaporation.[8]

-

Assay Preparation: For the final experiment, perform a serial dilution of the DMSO stock solution directly into the aqueous assay buffer.[8] It is critical to ensure the final concentration of the organic co-solvent (DMSO) is kept low (typically <0.5%) to avoid impacting the biological or chemical system.[8]

Mandatory Visualization

The following diagram illustrates the workflow for preparing a co-solvent stock solution as described in Protocol 2.

Caption: Workflow for preparing a co-solvent stock solution.

References

- 1. Unlocking the Potential of this compound: A Comprehensive Guide [finechemical.net]

- 2. Page loading... [wap.guidechem.com]

- 3. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 4. This compound | 628-71-7 [chemicalbook.com]

- 5. This compound, 99% | Fisher Scientific [fishersci.ca]

- 6. labsolu.ca [labsolu.ca]

- 7. echemi.com [echemi.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Thermochemical Data and Stability of 1-Heptyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties and stability of 1-heptyne (C₇H₁₂). The information presented herein is intended to be a valuable resource for professionals in research, science, and drug development who utilize or study this terminal alkyne. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental methodologies are described.

Thermochemical Data of this compound

The thermochemical data for this compound are crucial for understanding its energetic properties and behavior in chemical reactions. These data have been determined through various experimental techniques and are summarized below.

Table 1: Enthalpy Data for this compound

| Property | Phase | Value | Method | Reference |

| Standard Molar Enthalpy of Formation (ΔfH°) | Gas | 139.7 ± 1.7 kJ/mol | Calorimetry, Hydrogenation (Chyd) | NIST Chemistry WebBook[1] |

| Standard Molar Enthalpy of Formation (ΔfH°) | Liquid | 101.1 ± 4.0 kJ/mol | Calorimetry, Combustion (Ccb) | NIST Chemistry WebBook[1] |

| Standard Molar Enthalpy of Combustion (ΔcH°) | Liquid | -4570.6 kJ/mol | Calorimetry, Combustion (Ccb) | NIST Chemistry WebBook[1] |

| Enthalpy of Vaporization (ΔvapH) | Liquid | 38.9 kJ/mol at 298.15 K (calculated) | Correlation from n-alkynes | NIST Chemistry WebBook[1] |

| Enthalpy of Hydrogenation (to n-heptane) | Liquid | -291.4 ± 1.6 kJ/mol | Calorimetry, Hydrogenation (Chyd) | NIST Chemistry WebBook[1] |

Table 2: Heat Capacity Data for this compound (Gas Phase)

The constant pressure heat capacity (Cp) of gaseous this compound varies with temperature.

| Temperature (K) | Constant Pressure Heat Capacity (Cp) (J/mol·K) | Reference |

| 298.15 | 142.99 | NIST Chemistry WebBook[1] |

| 300 | 143.66 | NIST Chemistry WebBook[1] |

| 400 | 170.58 | NIST Chemistry WebBook[1] |

| 500 | 194.27 | NIST Chemistry WebBook[1] |

| 600 | 214.85 | NIST Chemistry WebBook[1] |

| 700 | 232.59 | NIST Chemistry WebBook[1] |

| 800 | 247.82 | NIST Chemistry WebBook[1] |

| 900 | 260.83 | NIST Chemistry WebBook[1] |

| 1000 | 271.92 | NIST Chemistry WebBook[1] |

Stability and Reactivity of this compound

This compound is a flammable liquid that is stable under normal storage conditions.[2] However, its high reactivity is centered around the carbon-carbon triple bond, making it a versatile building block in organic synthesis.

Reactivity: The primary reactivity of this compound is attributed to its terminal alkyne functionality. Key reactions include:

-

Addition Reactions: The triple bond can undergo addition reactions with halogens, hydrogen halides, and water.

-

Hydrogenation: Catalytic hydrogenation can reduce the triple bond to a double bond (alkene) or, with a more active catalyst and harsher conditions, to a single bond (alkane).[3]

-

Polymerization: this compound can undergo polymerization to form poly(this compound).[4]

-

Deprotonation: The terminal acetylenic hydrogen is weakly acidic and can be removed by a strong base to form a heptynilide anion, which is a potent nucleophile used in carbon-carbon bond formation.

-

Cycloadditions: It can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic compounds.[4]

Hazards: this compound is a highly flammable liquid and vapor.[2][5] Its vapors can form explosive mixtures with air. It is also important to note that terminal alkynes can form explosive metal acetylides with certain metals, such as copper, silver, and mercury. Therefore, contact with these metals or their salts should be avoided. It is crucial to handle this compound in a well-ventilated area and away from ignition sources.[1]

Experimental Protocols

The determination of the thermochemical data presented above requires precise and carefully controlled experimental procedures. The following sections outline the general methodologies for the key experiments.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion of liquid this compound is determined using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in an excess of oxygen at constant volume.

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound (typically encapsulated in a gelatin capsule or a thin-walled glass ampoule to prevent evaporation) is placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb."[6] A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state.

-

Assembly and Pressurization: The bomb is sealed and then pressurized with a large excess of pure oxygen, typically to around 30 atm.

-

Calorimeter Setup: The bomb is placed in a well-insulated water bath (the calorimeter) equipped with a high-precision thermometer and a stirrer. The initial temperature of the water is recorded.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire that is in contact with the sample.

-

Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a substance of known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of the this compound sample is then calculated from the observed temperature change. Corrections are made for the heat of ignition of the fuse wire and for the formation of nitric acid from any nitrogen present in the bomb. The standard enthalpy of combustion is then calculated from the heat released and the mass of the sample.

Determination of Enthalpy of Formation via Hydrogenation Calorimetry

The enthalpy of formation of this compound can be derived from its enthalpy of hydrogenation. This method involves measuring the heat released when this compound is catalytically hydrogenated to n-heptane.

Methodology:

-

Reactant Preparation: A known amount of this compound is dissolved in a suitable solvent, such as hexane. A hydrogenation catalyst, typically a platinum or palladium-based catalyst (e.g., PtO₂ or Pd/C), is suspended in the solvent.

-

Calorimeter Setup: The reaction vessel is placed within a sensitive calorimeter, and the initial temperature is allowed to stabilize and is recorded.

-

Hydrogenation Reaction: A stream of hydrogen gas is introduced into the reaction mixture, and the hydrogenation of this compound to n-heptane is initiated. C₇H₁₂(l) + 2H₂(g) → C₇H₁₆(l)

-

Temperature Monitoring: The temperature of the calorimeter is monitored throughout the reaction until it is complete and the temperature has stabilized.

-

Data Analysis: The heat of hydrogenation is calculated from the temperature change and the heat capacity of the calorimeter and its contents. The standard enthalpy of formation of this compound can then be calculated using Hess's law, with the known standard enthalpies of formation of n-heptane and the enthalpy of hydrogenation.

Visualization of Structure-Stability Relationship

The following diagram illustrates the relationship between the structural features of this compound and its thermochemical stability and reactivity.

Caption: Relationship between this compound's structure and its properties.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Unlocking the Potential of this compound: A Comprehensive Guide [finechemical.net]

- 5. This compound | C7H12 | CID 12350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Chloro-1-hexanol (CAS No. 2009-83-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is for informational purposes only and should not be construed as professional chemical, medical, or safety advice. Always consult with qualified professionals and refer to official safety data sheets (SDS) before handling any chemical substance.

Initial Clarification on CAS Number: The topic of this guide is 6-Chloro-1-hexanol. It is important to note that the CAS number 628-71-7 is correctly assigned to 1-Heptyne. The correct CAS number for 6-Chloro-1-hexanol is 2009-83-8 . This guide will focus exclusively on the properties and safety data of 6-Chloro-1-hexanol.

Core Properties of 6-Chloro-1-hexanol

6-Chloro-1-hexanol is a bifunctional organic compound containing both a chloro and a hydroxyl group. This structure makes it a versatile intermediate in organic synthesis.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 6-Chloro-1-hexanol.

| Property | Value | Units |

| Molecular Formula | C₆H₁₃ClO | |

| Molecular Weight | 136.62 | g/mol |

| Appearance | Clear, colorless to pale yellow liquid | |

| Boiling Point | 108 - 112 °C at 14 mmHg | °C |

| Melting Point | -25 | °C |

| Density | 1.024 | g/mL at 25 °C |

| Refractive Index | 1.456 | at 20 °C |

| Flash Point | 102 | °C |

| Water Solubility | 11.3 | g/L at 20 °C |

| logP (Octanol/Water Partition Coefficient) | 1.86 | at 30 °C |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 6-Chloro-1-hexanol. Key spectral features are summarized below.

| Spectroscopic Technique | Key Features |

| ¹H NMR (in CDCl₃) | Signals corresponding to the protons of the chlorobutyl and hydroxyethyl (B10761427) moieties. |

| ¹³C NMR (in CDCl₃) | Distinct peaks for the six carbon atoms, with chemical shifts influenced by the electronegative chlorine and oxygen atoms. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the alcohol group and the C-Cl stretch. |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure of 6-Chloro-1-hexanol. |

Safety and Toxicity Data

Understanding the safety and toxicity profile of 6-Chloro-1-hexanol is paramount for its safe handling and use in research and development.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin. |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled. |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation. |

Toxicological Data

| Test | Species | Route | Value |

| LD50 (Lethal Dose, 50%) | Mouse | Intraperitoneal | >100 mg/kg |

This data indicates moderate acute toxicity.

Safety Precautions

When handling 6-Chloro-1-hexanol, the following personal protective equipment (PPE) and safety measures are recommended:

-

Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.

-

Respiratory Protection: If working outside a fume hood or with heated material, use a respirator with an appropriate organic vapor cartridge.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.

Experimental Protocols

Synthesis of 6-Chloro-1-hexanol from 1,6-Hexanediol (B165255)

A common method for the synthesis of 6-Chloro-1-hexanol is the reaction of 1,6-hexanediol with a chlorinating agent.

Materials:

-

1,6-Hexanediol

-

Thionyl chloride (SOCl₂)

-

Pyridine (B92270) (as a catalyst and acid scavenger)

-

Anhydrous diethyl ether (as a solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,6-hexanediol in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of thionyl chloride in diethyl ether to the cooled solution, while stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, add pyridine dropwise to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain 6-Chloro-1-hexanol.

Experimental Workflow for Synthesis

Methodological & Application

Application Notes: 1-Heptyne in the Synthesis of Novel Omega-3 Fatty Acid Analogues

Introduction

Omega-3 polyunsaturated fatty acids (PUFAs), such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are renowned for their significant health benefits, including anti-inflammatory, cardioprotective, and neuroprotective effects. The therapeutic potential of these natural fatty acids has spurred interest in the development of synthetic analogues with improved stability, bioavailability, and targeted activity. 1-Heptyne, a terminal alkyne, serves as a versatile and valuable building block in the convergent synthesis of these novel omega-3 fatty acid analogues. Its terminal alkyne functionality allows for the strategic introduction of a lipophilic heptyl moiety and provides a handle for the construction of the characteristic polyene system of omega-3 fatty acids through well-established synthetic methodologies.

This document provides detailed application notes and protocols for the synthesis of a novel omega-3 fatty acid analogue using this compound, focusing on key reactions such as the Sonogashira coupling, Wittig reaction, and partial alkyne hydrogenation. Additionally, we explore the potential biological activities of these analogues, particularly their interaction with key signaling pathways like the peroxisome proliferator-activated receptor (PPAR) and nuclear factor-kappa B (NF-κB) pathways.

Applications in Drug Discovery and Research

The synthesis of omega-3 fatty acid analogues incorporating a this compound-derived moiety offers several advantages for researchers and drug development professionals:

-

Structural Diversity: The use of this compound and other building blocks allows for the creation of a diverse library of omega-3 analogues with modifications in chain length, degree of unsaturation, and the introduction of various functional groups.

-

Improved Pharmacokinetic Properties: Analogues can be designed to have enhanced metabolic stability and bioavailability compared to their natural counterparts.

-

Probing Biological Mechanisms: Novel analogues can serve as chemical probes to investigate the specific interactions of fatty acids with cellular targets and to elucidate their mechanisms of action. For instance, an ω-ethynyl EPA analog (eEPA) has been synthesized and used to monitor the in vivo behavior of EPA.[1]

-

Therapeutic Potential: Modified omega-3 fatty acids may exhibit enhanced or more specific biological activities, making them promising candidates for the treatment of inflammatory diseases, cardiovascular disorders, and certain types of cancer.

Biological Activity and Signaling Pathways

Omega-3 fatty acids and their analogues exert their biological effects through various mechanisms, including the modulation of key signaling pathways involved in inflammation and metabolism.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a family of nuclear receptors that play a crucial role in regulating lipid and glucose metabolism.[2][3] Natural omega-3 fatty acids are known to be ligands and activators of PPARs, particularly PPARα and PPARγ.[2][4] The activation of PPARγ by oxidized fatty acids has been structurally characterized.[2][5] Synthetic analogues derived from this compound can be designed to have tailored affinities for different PPAR isoforms, potentially leading to more selective therapeutic effects.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Omega-3 fatty acids have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes.[6] This inhibition can occur through various mechanisms, including the prevention of IκBα phosphorylation.[6][7] The anti-inflammatory effects of oxidized omega-3 fatty acids can be mediated through a PPARα-dependent inhibition of NF-κB.[4] Novel omega-3 analogues are being investigated for their potential to more potently and selectively inhibit this pathway.

Data Presentation

The following tables summarize key quantitative data related to the biological activity of omega-3 fatty acids and their derivatives.

Table 1: Inhibitory Activity of Docosahexaenoic Acid (DHA) on Cyclooxygenase (COX) Enzymes

| Compound | Target | IC50 (μM) | Reference |

| DHA | COX-1 | 13.5 | [7][8] |

| Procyanidin B2 | COX-2 | 9.7 | [7][8] |

| Procyanidin C1 | COX-2 | 3.3 | [7][8] |

Table 2: Effect of Omega-3 Fatty Acids on NF-κB Activity and TNF-α Expression

| Treatment | Parameter | Reduction (%) | Reference |

| Omega-3 FA Pretreatment | NF-κB Activity | Significant Decrease | [6][7] |

| Omega-3 FA Pretreatment | TNF-α mRNA Expression | 47 | [6][7] |

| Omega-3 FA Pretreatment | TNF-α Protein Expression | 46 | [6][7] |

Experimental Protocols

The following protocols describe a plausible synthetic route for a novel omega-3 fatty acid analogue incorporating a this compound-derived moiety. The overall strategy involves a convergent approach, building key fragments that are then coupled and elaborated to the final product.

Overall Synthetic Workflow

References

- 1. Synthesis and Functional Assessment of a Novel Fatty Acid Probe, ω-Ethynyl Eicosapentaenoic Acid Analog, to Analyze the in Vivo Behavior of Eicosapentaenoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxidized omega-3 fatty acids inhibit NF-kappaB activation via a PPARalpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural basis for the activation of PPARgamma by oxidized fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NF-kappa B inhibition by omega -3 fatty acids modulates LPS-stimulated macrophage TNF-alpha transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Omega-3 docosahexaenoic acid and procyanidins inhibit cyclo-oxygenase activity and attenuate NF-κB activation through a p105/p50 regulatory mechanism in macrophage inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for 1-Heptyne in Sonogashira Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals